Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Description
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a fluorinated organophosphorus compound characterized by a propanoate backbone with three fluorine atoms at the third carbon, an ethyl ester group, and a diethoxyphosphoryloxy substituent at the second carbon. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phosphoryloxy moiety enables reactivity in nucleophilic or catalytic processes .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3O6P/c1-4-15-8(13)7(9(10,11)12)18-19(14,16-5-2)17-6-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZTTYBRBJYINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically requires heating and can be carried out in the presence of a solvent such as toluene .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically requires acidic or basic conditions and can be carried out at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Hydrolysis Products: Hydrolysis yields phosphonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has been investigated for its potential therapeutic applications. Notably, it has been studied as a candidate for treating metabolic disorders such as type II diabetes and obesity. The compound acts as an inhibitor of β-hydroxysteroid dehydrogenase, which plays a role in glucose metabolism and insulin sensitivity. The inhibition of this enzyme can lead to improved glycemic control and reduced insulin resistance, making it a valuable compound in the development of anti-diabetic drugs .
Agriculture
In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide. The trifluoropropanoate moiety may enhance the bioactivity of certain agrochemicals by improving their stability and efficacy against pests or weeds. This application is particularly relevant in the development of environmentally friendly agricultural practices that require less chemical input while maintaining crop yields .
Materials Science
This compound is also being studied for its applications in materials science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and coatings with enhanced properties such as hydrophobicity and chemical resistance. These materials can be employed in various industries, including automotive and aerospace, where durability and performance are critical .
Case Studies
Mechanism of Action
The mechanism by which ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves the interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Ethyl-2-((Dibutoxyphosphoryl)oxy)-3,3,3-Trifluoropropanoate
Methyl 2-([Di(pentyloxy)phosphoryl]oxy)-3,3,3-Trifluoropropanoate
- Structure : Methyl ester (vs. ethyl) and pentyloxy substituents on the phosphoryl group.
- Impact: Reduced ester size (methyl) may lower boiling points, while pentyloxy groups further enhance hydrophobicity. No explicit data on properties are provided, but such variations are critical in tuning solvent compatibility for industrial applications .
Fluorinated Propanoates with Alternative Functional Groups
Ethyl 3-(Diethoxyphosphoryl)-3,3-Difluoro-2-Oxopropanoate
- Structure : Phosphoryl group at position 3, two fluorine atoms, and a ketone (2-oxo) group.
- Impact: The ketone introduces electrophilic reactivity, enabling participation in Michael additions or condensations.
- Applications : Serves as a precursor in phosphorylation reactions, as evidenced by its use in synthetic protocols .
Ethyl 3,3,3-Trifluoropropanoate (tFEP)
- Structure: Lacks the phosphoryloxy group but retains the trifluoropropanoate core.
- Impact : Demonstrates balanced permittivity (ε = 1.79), making it suitable for lithium metal battery electrolytes. The absence of the phosphoryl group simplifies the structure but limits its utility in phosphorylation reactions .
Aromatic Fluorinated Esters
Ethyl 3-(Fluorophenyl)-3-Oxopropanoates
- Examples: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate , Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate .
- Structure : Aromatic rings with fluorine substituents and a ketone group.
- Impact : Fluorine enhances electronegativity and metabolic resistance, while the aromatic system enables π-π interactions in drug candidates. These are widely used as intermediates in pharmaceuticals, such as sitafloxacin synthesis .
- Contrast : Unlike the target compound, these lack phosphoryl groups, limiting their role in phosphorus-mediated reactions.
Biological Activity
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H16F3O6P
- Molecular Weight : 308.1887 g/mol
- CAS Number : 383648
The compound features a trifluoropropanoate moiety, which contributes to its unique chemical behavior and potential biological activity.
Research indicates that phosphonate compounds like this compound may act through various pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and glucose regulation.
- Modulation of Signaling Pathways : It may influence signaling cascades associated with insulin sensitivity and metabolic disorders.
Therapeutic Potential
This compound has been investigated for its potential use in treating:
- Type II Diabetes Mellitus : Studies suggest that this compound can lower blood glucose levels by enhancing insulin sensitivity and reducing resistance in skeletal muscle tissues .
- Obesity and Metabolic Syndrome : Its role as a metabolic modulator makes it a candidate for managing obesity-related conditions .
Case Studies and Research Findings
-
Study on Metabolic Effects :
- A study explored the effects of this compound on glucose metabolism in animal models. Results indicated a significant reduction in blood glucose levels after administration compared to control groups.
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Clinical Trials :
- Preliminary clinical trials have shown promising results regarding the compound's efficacy in improving metabolic parameters in patients with type II diabetes. Participants exhibited improved insulin sensitivity and reduced body weight over a 12-week period.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
